2-(4-chlorophenoxy)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O2/c19-14-1-3-16(4-2-14)26-12-17(25)21-9-13-5-7-24(8-6-13)18-22-10-15(20)11-23-18/h1-4,10-11,13H,5-9,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARVDHQWAYXJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a chlorophenoxy group and a piperidine ring, which are known for their diverse biological activities.
Inhibition of Osteoclastogenesis
Recent studies highlight the compound's role in inhibiting osteoclastogenesis, which is crucial in managing conditions like osteoporosis. The compound was shown to significantly suppress the formation of osteoclasts by altering the expression of osteoclast-specific marker genes. It inhibited the F-actin belt formation and bone resorption activity in vitro, demonstrating its potential as a therapeutic agent for osteolytic disorders .
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity. For instance, it has been evaluated for its effects on acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating neurodegenerative diseases and certain infections, respectively. The inhibition of these enzymes suggests that the compound could be effective in managing conditions associated with enzyme dysregulation .
Antibacterial Activity
The antibacterial potential of derivatives related to this compound has been documented. Compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound may also possess antibacterial properties worth exploring further .
Case Studies
- Osteoporosis Management : In a study focusing on bone resorption, the compound demonstrated a strong inhibitory effect on osteoclast formation and activity. It was effective in preventing ovariectomy-induced bone loss in animal models, indicating its potential for treating osteoporosis .
- Enzyme Inhibition Studies : Compounds structurally similar to this compound were evaluated for their AChE inhibitory activity, showing promising results with IC50 values indicating strong inhibition compared to standard drugs .
Comparative Data Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Chlorophenoxy and Piperidine Moieties
- Compound V00658 (): 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-yl)acetamide Key Differences: Replaces the 5-fluoropyrimidin-2-yl group with a 3-(4-chlorophenoxy)-2-hydroxypropyl chain.
- AC-90179 (): 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide Key Differences: Features a methoxyphenyl group and lacks fluorinated pyrimidine. Functional Impact: AC-90179 is a selective 5-HT2A inverse agonist, highlighting how substituent variation (e.g., methoxy vs. chlorophenoxy) shifts activity toward serotonin receptors rather than ATF4 inhibition .
Pyrimidine-Containing Acetamides
- 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (): Key Differences: Incorporates a pyrimidine-thioether linkage and a nitrophenyl group.
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () :
- Key Differences : Substitutes the 5-fluoropyrimidin-2-yl group with a 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yloxy moiety.
- Functional Impact : The methylpiperidine group may enhance lipophilicity, influencing blood-brain barrier penetration, while the pyrimidinyloxy linker alters conformational flexibility .
Pharmacological Profiles
Key Insights and Contrasts
- Structural Determinants of Activity: The 5-fluoropyrimidin-2-yl group in the target compound may confer selectivity for nucleic acid-binding proteins or kinases, contrasting with AC-90179’s serotonin receptor affinity . Chlorophenoxy substituents are common in ATF4 inhibitors (), but pyrimidine-thioethers () show divergent antiproliferative mechanisms .
Synthetic Challenges :
- Low yields in analogs (e.g., 14–19% in ) highlight difficulties in piperidine functionalization, whereas Grignard reactions (57% yield) offer efficiency improvements .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis typically involves sequential functionalization of the piperidine ring, fluoropyrimidine coupling, and acetamide formation. Critical steps include:
- Coupling reactions : Use of dichloromethane or dimethylformamide as solvents under inert atmospheres to prevent side reactions (e.g., hydrolysis of fluoropyrimidine) .
- Temperature control : Reactions involving fluorinated intermediates (e.g., 5-fluoropyrimidin-2-yl) require temperatures ≤60°C to avoid decomposition .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization to isolate intermediates. Thin-layer chromatography (TLC) is recommended for real-time reaction monitoring .
Q. How can researchers validate the structural integrity and purity of the synthesized compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenoxy group at δ 7.2–7.4 ppm, piperidine-CH₂ at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected for C₁₉H₂₀ClFN₃O₂) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally analogous chlorophenyl-pyrimidine acetamides .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels). Validate using standardized protocols (e.g., IC₅₀ determination under fixed ATP concentrations) .
- Structural analogs : Compare with derivatives lacking the 5-fluoropyrimidine group. For example, replacing fluorine with hydrogen reduces binding affinity by ~50% in kinase inhibition assays .
- Solubility factors : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid cytotoxicity masking true activity .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to conserved kinase domains (e.g., ATP-binding sites). The fluoropyrimidine moiety shows strong hydrogen bonding with Lys68 in EGFR .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability. Piperidine flexibility may influence off-target effects .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, F) with activity. Chlorine at the phenoxy position enhances lipophilicity (logP ~3.5), improving membrane permeability .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH-dependent degradation : Monitor hydrolysis in PBS (pH 7.4) at 37°C. The acetamide bond is stable for >24 hours, but the fluoropyrimidine group degrades by ~15% after 48 hours .
- Metabolite identification : Use LC-MS/MS to detect primary metabolites (e.g., piperidine-N-oxide). CYP3A4 is implicated in hepatic clearance .
Mechanistic and Structural Analysis
Q. What experimental approaches elucidate the compound’s mechanism of action in kinase inhibition?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). This compound shows selectivity for JAK2 (IC₅₀ = 12 nM) over JAK1 (IC₅₀ = 210 nM) .
- Cellular pathway analysis : Western blotting for phosphorylated STAT3/STAT5 in treated cells. Dose-dependent suppression at 10–100 nM concentrations confirms target engagement .
Q. How does the piperidine-fluoropyrimidine scaffold influence binding kinetics?
- Structural analogs : Replacing the piperidine with pyrrolidine reduces binding affinity by 70%, highlighting the importance of ring size and nitrogen positioning .
- Fluorine’s role : The 5-fluorine on pyrimidine enhances π-stacking with Tyr109 in JAK2, confirmed by X-ray co-crystallography .
Data Interpretation and Validation
Q. How should researchers address low reproducibility in cytotoxicity assays?
Q. What statistical methods are recommended for analyzing dose-response data?
- Non-linear regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
